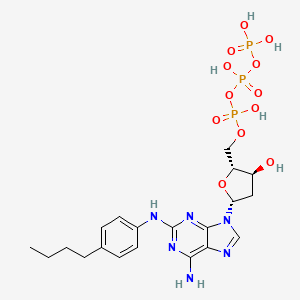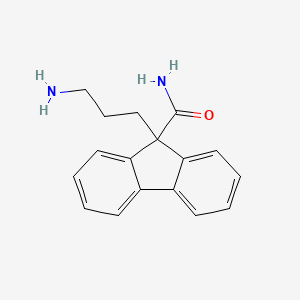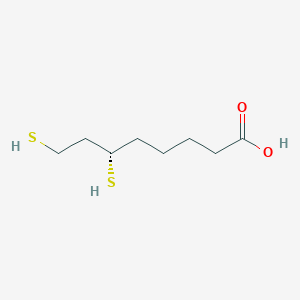
(S)-dihydrolipoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-dihydrolipoic acid is the (S)-enantiomer of dihydrolipoic acid. It is an enantiomer of a (R)-dihydrolipoic acid.
Applications De Recherche Scientifique
Antioxidant and Pro-Oxidant Activities
(S)-Dihydrolipoic acid, recognized for its antioxidant properties, plays a significant role in neutralizing reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS), which are by-products of oxidative metabolism. It exhibits direct free radical scavenging properties, thereby potentially mitigating oxidative stress. This compound, alongside alpha-lipoic acid, forms a potent redox couple with a low redox potential, highlighting its strong reductive capabilities. Studies suggest that supplementation with alpha-lipoic acid, which is closely related to (S)-dihydrolipoic acid, can decrease oxidative stress and restore the levels of other antioxidants in the body. However, it's noteworthy that under certain conditions, (S)-dihydrolipoic acid may also exhibit pro-oxidant activities. For instance, it has been implicated in promoting the mitochondrial permeability transition, which can lead to cell death, and in stimulating the production of superoxide anions, a type of ROS, in liver mitochondria. Such dual activities highlight the complex nature of (S)-dihydrolipoic acid's interaction with cellular components and its potential implications for health and disease management (Moini, Packer, & Saris, 2002).
Role in Diabetes and Its Complications
The therapeutic potential of (S)-dihydrolipoic acid extends to diabetes management, particularly in mitigating complications such as diabetic neuropathy and cataract formation. Its antioxidant properties are beneficial in attenuating damage induced by long-term hyperglycemia, which leads to enhanced ROS formation and diminished antioxidant defenses in diabetic patients. Clinical trials have observed some relief of neuropathic symptoms in diabetic patients treated with lipoic acid derivatives, although consistent objective benefits remain to be fully established. The use of (S)-dihydrolipoic acid in Germany for treating diabetic neuropathy underscores its significance, and ongoing research aims to elucidate its efficacy further (Coleman, Eason, & Bailey, 2001).
Skin Photoaging and Topical Applications
Topical formulations containing (S)-dihydrolipoic acid have shown promise in addressing skin photoaging, a concern associated with prolonged exposure to ultraviolet (UV) radiation. Preliminary studies indicate that creams with a 5% concentration of alpha-lipoic acid, which is interconvertible with (S)-dihydrolipoic acid in biological systems, may offer beneficial effects on photoaged skin. These findings suggest potential applications in dermatology, particularly for non-invasive treatments aimed at improving skin health and appearance (Beitner, 2003).
Biochemical and Molecular Mechanisms
(S)-Dihydrolipoic acid's biochemical significance is further underscored by its role in the regulation of enzyme activities, such as choline acetyltransferase, which is pivotal for acetylcholine synthesis. Its modulatory effect, varying with its redox state, highlights the importance of the cellular redox balance in enzyme regulation and, by extension, in neurotransmission and other physiological processes. The intricate interplay between the reduced and oxidized forms of lipoic acid derivatives in cellular function exemplifies the multifaceted roles these compounds play in biological systems (Haugaard, Levin, & Surname, 2000).
Propriétés
Numéro CAS |
98441-85-1 |
|---|---|
Nom du produit |
(S)-dihydrolipoic acid |
Formule moléculaire |
C8H16O2S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
(6S)-6,8-bis(sulfanyl)octanoic acid |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m0/s1 |
Clé InChI |
IZFHEQBZOYJLPK-ZETCQYMHSA-N |
SMILES isomérique |
C(CCC(=O)O)C[C@@H](CCS)S |
SMILES |
C(CCC(=O)O)CC(CCS)S |
SMILES canonique |
C(CCC(=O)O)CC(CCS)S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



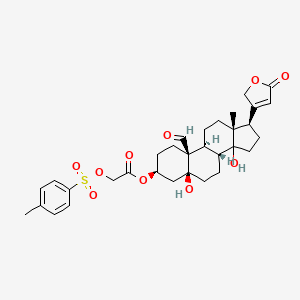
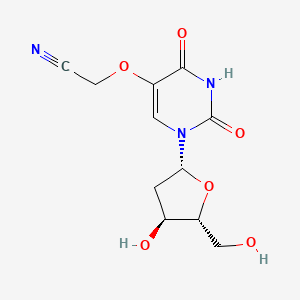
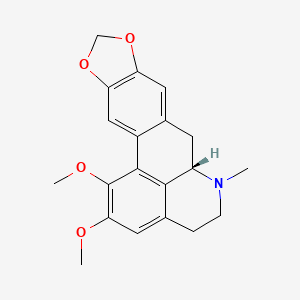
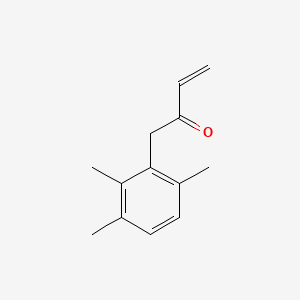
![Methoxymethyl 7-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxo-imidazolidin-1-YL]-3,3-dimethyl-6-oxo-2-thia-5-azabicyclo[3.2.0]heptane-4-carboxylate](/img/structure/B1222073.png)
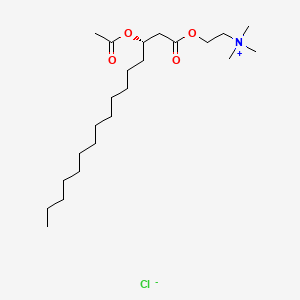
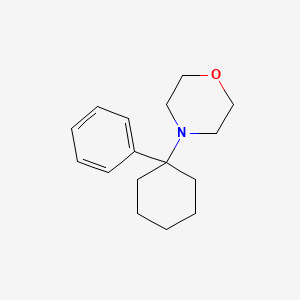
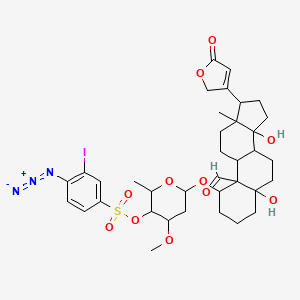
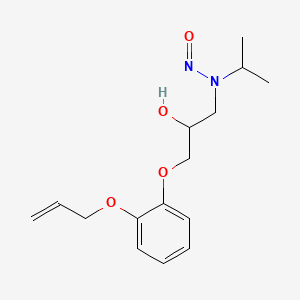
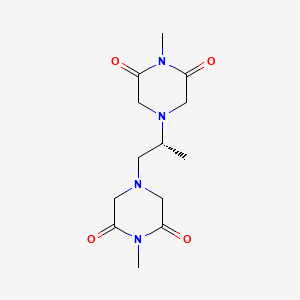
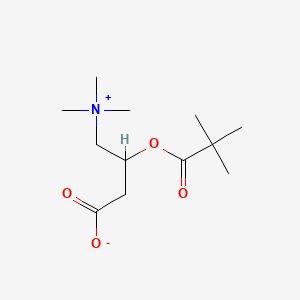
![Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl-](/img/structure/B1222082.png)
